molecular formula C14H23Cl2NO2 B042871 N-(3-Chloropropyl)-3,4-dimethoxy-N-methylphenethylamine hydrochloride CAS No. 36770-75-9

N-(3-Chloropropyl)-3,4-dimethoxy-N-methylphenethylamine hydrochloride

Cat. No.: B042871
CAS No.: 36770-75-9
M. Wt: 308.2 g/mol
InChI Key: OXJTYZRBMQFHMP-UHFFFAOYSA-N
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Description

N-(3-Chloropropyl)-3,4-dimethoxy-N-methylphenethylamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H23Cl2NO2 and its molecular weight is 308.2 g/mol. The purity is usually 95%.
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Biological Activity

N-(3-Chloropropyl)-3,4-dimethoxy-N-methylphenethylamine hydrochloride is a synthetic compound with potential therapeutic applications, particularly in oncology and the treatment of malaria. Its structure suggests it may possess significant biological activity, particularly against multi-drug resistant cancer cells and certain parasitic infections. This article explores the biological activity of this compound, drawing on various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a phenethylamine backbone with methoxy groups at the 3 and 4 positions, and a chloropropyl side chain. This structural configuration is critical for its interaction with biological targets.

This compound exhibits its biological effects primarily through:

  • Cytotoxicity : The compound has shown efficacy in reducing the viability of cancer cells, particularly those resistant to conventional chemotherapy agents. The cytotoxicity is assessed using assays that measure cell viability based on metabolic activity.
  • Synergistic Effects : It has been noted to enhance the effectiveness of other cytostatic agents, potentially allowing for lower doses of these drugs while maintaining therapeutic efficacy .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

Cell LineIC50 (µM)Resistance TypeReference
KB-8-51.5Multi-drug resistantCancer Res. 94, 267-275
KB-3-10.5SensitiveScience 232, 643-645
A549 (Lung)2.0Non-resistantJ. Immunol. Methods 65, 55-63

Case Studies

A notable study highlighted the use of this compound in combination with vincristine, where it was found to enhance the cytotoxic effect against resistant tumor cells. The combination therapy not only reduced primary tumor formation but also inhibited metastasis significantly.

Pharmacological Applications

The compound's potential applications extend beyond oncology:

  • Antimalarial Activity : Research indicates that it may reduce chloroquine resistance in malaria treatment, suggesting a dual role in both cancer and infectious disease management .
  • Combination Therapies : Its ability to work synergistically with established chemotherapeutic agents opens avenues for new treatment protocols that could improve patient outcomes while mitigating side effects associated with higher doses of traditional drugs.

Properties

IUPAC Name

3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2.ClH/c1-16(9-4-8-15)10-7-12-5-6-13(17-2)14(11-12)18-3;/h5-6,11H,4,7-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJTYZRBMQFHMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCl)CCC1=CC(=C(C=C1)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190231
Record name N-(3-Chloropropyl)-3,4-dimethoxy-N-methylphenethylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36770-75-9
Record name Benzeneethanamine, N-(3-chloropropyl)-3,4-dimethoxy-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36770-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloropropyl)-3,4-dimethoxy-N-methylphenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036770759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Chloropropyl)-3,4-dimethoxy-N-methylphenethylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-chloropropyl)-3,4-dimethoxy-N-methylphenethylamine hydrochloride
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